An In-depth Technical Guide to the Chemical Properties of Arsenocholine
An In-depth Technical Guide to the Chemical Properties of Arsenocholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arsenocholine (AC) is a quaternary organoarsenic compound predominantly found in marine organisms. As a natural constituent of the marine food web, its chemical properties, metabolism, and toxicological profile are of significant interest to researchers in environmental science, toxicology, and drug development. This technical guide provides a comprehensive overview of the chemical properties of arsenocholine, detailing its structure, stability, and reactivity. It includes a summary of its metabolic fate, primarily its conversion to the non-toxic arsenobetaine, and outlines established analytical methodologies for its detection and quantification. This document is intended to serve as a foundational resource for professionals engaged in the study of organoarsenic compounds.
Chemical and Physical Properties
Arsenocholine is the arsenic analogue of choline, where an arsenic atom replaces the nitrogen atom in the quaternary ammonium group. This substitution significantly influences its chemical behavior and biological interactions.
Structure and Identification
-
Molecular Formula: C₅H₁₄AsO⁺[1]
-
Molecular Weight: 165.09 g/mol [1]
-
CAS Number: 39895-81-3[1]
-
IUPAC Name: (2-Hydroxyethyl)trimethylarsonium[1]
-
Synonyms: Arsenocholine, (2-Hydroxyethyl)trimethylarsonium[1]
Physicochemical Properties
Quantitative data on the physicochemical properties of arsenocholine are not extensively reported in the public literature. The following table summarizes the available information.
| Property | Value | Source |
| Molecular Weight | 165.09 g/mol | [1] |
| Topological Polar Surface Area | 20.2 Ų | PubChem |
| Formal Charge | +1 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| pKa | Data not available | |
| Aqueous Solubility | Data not available |
Note: The lack of available experimental data for pKa and aqueous solubility is a significant gap in the current understanding of arsenocholine's environmental and biological behavior.
Structural Data
| Bond | Typical Length (Å) | Source |
| As-C | 1.85 - 1.95 | General Crystallography Data |
| As-O | 1.65 - 1.75 | General Crystallography Data |
| C-C | 1.54 | General Organic Chemistry |
| C-O | 1.43 | General Organic Chemistry |
| C-H | 1.09 | General Organic Chemistry |
Stability and Reactivity
Arsenocholine is considered a stable compound under normal environmental conditions. Information regarding its stability with respect to pH and temperature is limited. However, studies on related thio-arsenicals suggest that organoarsenic compounds can undergo conversion between oxide and sulfide forms depending on pH, and that elevated temperatures can accelerate degradation.[2]
Synthesis and Metabolism
Synthesis of Arsenocholine Bromide
A common method for the synthesis of arsenocholine is through the reaction of trimethylarsine with 2-bromoethanol. The following is a generalized protocol based on the synthesis of similar quaternary arsonium compounds.
Experimental Protocol: Synthesis of Arsenocholine Bromide
-
Reactants: Trimethylarsine [(CH₃)₃As], 2-Bromoethanol (BrCH₂CH₂OH)
-
Solvent: A suitable aprotic solvent such as diethyl ether or tetrahydrofuran (THF).
-
Procedure:
-
In a fume hood, a solution of 2-bromoethanol in the chosen solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Trimethylarsine is slowly added to the stirred solution at room temperature. Due to the volatile and toxic nature of trimethylarsine, this step must be performed with extreme caution in a well-ventilated area.
-
The reaction mixture is then gently refluxed for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting white precipitate of arsenocholine bromide is collected by filtration.
-
The product is washed with the cold solvent to remove any unreacted starting materials.
-
The arsenocholine bromide can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
-
-
Characterization: The identity and purity of the synthesized arsenocholine bromide should be confirmed by analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry (MS), and elemental analysis.
Metabolism of Arsenocholine
The primary metabolic pathway of arsenocholine in vivo is its oxidation to arsenobetaine. This biotransformation is a detoxification process, as arsenobetaine is considered to be non-toxic.
In Vitro Metabolism of Arsenocholine
Studies have shown that the biotransformation of arsenocholine to arsenobetaine occurs in the mitochondrial fraction of liver cells.[3] The process involves a two-step oxidation.
Experimental Protocol: In Vitro Metabolism of Arsenocholine
-
Biological System: Isolated rat liver mitochondria.
-
Substrate: Arsenocholine.
-
Incubation Medium: A suitable buffer solution (e.g., phosphate buffer) containing necessary cofactors for mitochondrial enzymatic activity.
-
Procedure:
-
Rat liver mitochondria are isolated using standard cell fractionation techniques.
-
A known concentration of arsenocholine is added to the mitochondrial suspension in the incubation medium.
-
The mixture is incubated at 37°C for a specific period.
-
Aliquots of the incubation mixture are taken at different time points.
-
The reaction is quenched, for example, by adding a strong acid like perchloric acid.
-
The samples are then centrifuged to remove precipitated proteins.
-
The supernatant is analyzed for the presence of arsenocholine and its metabolites, primarily arsenobetaine aldehyde and arsenobetaine, using a validated analytical method such as HPLC-ICP-MS.
-
Analytical Methodologies
High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is the most common and sensitive technique for the speciation and quantification of arsenic compounds, including arsenocholine.
HPLC-ICP-MS Analysis of Arsenocholine
Experimental Protocol: Quantification of Arsenocholine by HPLC-ICP-MS
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system.
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS).
-
-
Chromatographic Conditions:
-
Column: A suitable column for separating organoarsenic species, often a cation-exchange or anion-exchange column depending on the specific method.
-
Mobile Phase: The composition of the mobile phase is critical for achieving good separation. A common mobile phase for anion-exchange chromatography is a buffered solution of ammonium carbonate or ammonium nitrate.
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
-
Injection Volume: A small volume (e.g., 20 µL) of the sample extract is injected.
-
-
ICP-MS Conditions:
-
RF Power: Typically around 1500 W.
-
Plasma Gas Flow: Argon gas flow rates are optimized for stable plasma.
-
Nebulizer Gas Flow: Optimized for efficient sample introduction.
-
Monitored m/z: The isotope of arsenic (⁷⁵As) is monitored.
-
-
Sample Preparation:
-
Biological or environmental samples are subjected to an extraction procedure to isolate the arsenic compounds. A common method involves extraction with a mixture of methanol and water.
-
The extract is then filtered to remove particulate matter before injection into the HPLC system.
-
-
Quantification:
-
Quantification is achieved by external calibration using certified standards of arsenocholine.
-
The peak area of the arsenocholine signal in the chromatogram is proportional to its concentration in the sample.
-
Visualizations
Metabolic Pathway of Arsenocholine
Figure 1: Metabolic conversion of arsenocholine to arsenobetaine.
Experimental Workflow for Arsenocholine Analysis
Figure 2: Workflow for the analysis of arsenocholine by HPLC-ICP-MS.
Conclusion
Arsenocholine is a key organoarsenic compound in the marine environment, primarily serving as a precursor to the non-toxic arsenobetaine. While its fundamental chemical identity is well-established, a comprehensive understanding of its physicochemical properties, such as pKa and aqueous solubility, remains incomplete. The methodologies for its synthesis and analysis are relatively well-defined, with HPLC-ICP-MS being the analytical technique of choice. Further research is warranted to fill the existing data gaps, which will be crucial for a more accurate assessment of its environmental fate and potential biological interactions. This technical guide consolidates the current knowledge on arsenocholine, providing a valuable resource for the scientific community.
References
- 1. Arsenocholine | C5H14AsO+ | CID 104820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Investigation of the pH effects on the formation of methylated thio-arsenicals, and the effects of pH and temperature on their stability - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 3. Cellular metabolism of arsenocholine - PubMed [pubmed.ncbi.nlm.nih.gov]
